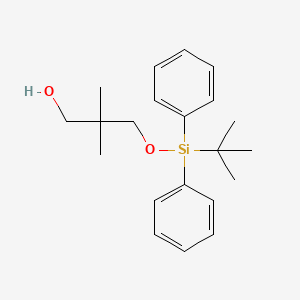

3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol

Description

Properties

IUPAC Name |

3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2Si/c1-20(2,3)24(18-12-8-6-9-13-18,19-14-10-7-11-15-19)23-17-21(4,5)16-22/h6-15,22H,16-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXIIERCRTXTPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol typically involves the reaction of tert-butyldiphenylsilyl chloride with an alcohol in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The TBDPS group can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the TBDPS group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation would yield a ketone or aldehyde, while reduction would produce different alcohols.

Scientific Research Applications

Organic Chemistry

The primary application of 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol lies in its function as a protecting group for alcohols. This is crucial in multi-step organic synthesis where selective functionalization is needed. The TBDPS group provides significant steric hindrance and stability against acidic and nucleophilic conditions, allowing chemists to perform reactions on other functional groups without affecting the protected hydroxyl .

Pharmaceutical Development

In medicinal chemistry, this compound serves as an intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. The protection of hydroxyl groups is often necessary during the synthesis of complex drug molecules, enabling the development of new therapeutics .

Materials Science

The compound can also be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications that require specific chemical functionalities while maintaining stability under various conditions .

Case Study 1: Synthesis of Antioxidants

Research has demonstrated the use of TBDPS-protected alcohols in synthesizing antioxidant compounds. By employing this compound as a precursor, researchers were able to create derivatives that exhibited significant antioxidant properties. This illustrates the compound's versatility in developing new materials with health benefits .

Case Study 2: Pharmaceutical Intermediates

A notable study involved the use of this compound in synthesizing intermediates for anti-cancer drugs. The protecting group allowed for selective reactions that led to the formation of complex structures necessary for bioactivity. This application highlights its importance in pharmaceutical research and development .

Types of Reactions

This compound can undergo several types of reactions:

- Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds using reagents such as pyridinium chlorochromate (PCC).

- Reduction : Reduction reactions can convert this compound into various alcohol derivatives using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Substitution : The TBDPS group can be substituted with other functional groups under specific conditions using tetrabutylammonium fluoride (TBAF) .

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used:

- Oxidation typically yields ketones or aldehydes.

- Reduction leads to different alcohol derivatives.

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | PCC, Dess-Martin periodinane | Ketones, Aldehydes |

| Reduction | LiAlH4, NaBH4 | Alcohol derivatives |

| Substitution | TBAF | Other protected alcohols |

Mechanism of Action

The mechanism by which 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol exerts its effects is primarily through the protection of hydroxyl groups. The TBDPS group provides steric hindrance and stability against acidic and nucleophilic conditions, allowing for selective reactions on other parts of the molecule . The molecular targets and pathways involved depend on the specific application and the nature of the molecule being synthesized.

Comparison with Similar Compounds

Structural Analogs with Varied Silyl Groups

Key Differences :

- TBDPS vs. TBDMS : The diphenyl groups in TBDPS increase steric bulk and lipophilicity compared to the dimethyl groups in tert-butyldimethylsilyl (TBDMS) analogs, enhancing stability but reducing solubility in polar solvents .

- Chirality : The (R)-configured analog (CAS: 265309-82-8) is used in enantioselective synthesis, whereas the target compound lacks stereogenic centers .

Analogs with Functional Group Modifications

Key Differences :

- Carboxylic Acid Derivative : The replacement of the hydroxyl group with a carboxylic acid (CAS: 480450-04-2) introduces acidity (pKa ~4-5), enabling esterification or amidation .

- Fluorinated Analog : Fluorine atoms (CAS: 1953133-33-9) enhance oxidative stability and reduce basicity compared to methyl groups, making it suitable for medicinal chemistry .

Analogs with Aromatic or Bulky Substituents

Key Differences :

- Aromaticity : The phenyl group in 1-[(TBDPS)oxy]-3-phenylpropan-2-ol (CAS: 173180-05-7/173180-06-8) enhances rigidity and π-stacking, unlike the aliphatic dimethyl groups in the target compound .

Biological Activity

3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol, commonly referred to as TBDPS-protected alcohol, is a compound utilized primarily in organic synthesis. Its unique structure, featuring a tert-butyldiphenylsilyl (TBDPS) protecting group, enhances its stability and reactivity in various chemical environments. This article explores the biological activity of this compound, focusing on its applications in medicinal chemistry and organic synthesis.

The compound's molecular formula is CHOSi, with a molecular weight of 342.55 g/mol. The presence of the TBDPS group allows for selective reactions while protecting the hydroxyl group from unwanted reactions during synthesis.

| Property | Value |

|---|---|

| Molecular Formula | CHOSi |

| Molecular Weight | 342.55 g/mol |

| CAS Number | 147509-22-6 |

| Structure | TBDPS-protected alcohol |

Biological Applications

This compound plays a significant role in the synthesis of biologically active compounds. Its ability to protect hydroxyl groups makes it valuable in the development of pharmaceuticals and other bioactive molecules.

Medicinal Chemistry

In medicinal chemistry, TBDPS-protected compounds are often precursors to drugs. The protection of hydroxyl groups allows for specific modifications that can enhance biological activity or reduce toxicity. For instance, compounds synthesized using TBDPS protection have been explored for their potential anti-cancer properties.

The mechanism by which this compound exerts its effects is primarily through the stabilization and protection of hydroxyl groups. This stabilization allows for selective reactions with other functional groups, facilitating the synthesis of complex molecules that may exhibit desired biological activities.

Case Studies

- Synthesis of Curcumin Analogs : A study demonstrated that TBDPS-protected compounds could be utilized to create curcumin analogs with enhanced biological activities against osteoporosis. The analogs exhibited significant inhibition of TRAP activity compared to curcumin itself .

- Cytotoxicity Studies : Research involving derivatives of this compound has shown promising cytotoxic effects against various human carcinoma cell lines. These studies indicate that the compound can serve as an intermediate in synthesizing more potent anti-cancer agents .

Q & A

Q. What are the optimal synthetic routes for preparing 3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol, and how can reaction conditions be optimized?

The synthesis typically involves silylation of a hydroxyl group under controlled conditions. For example, a tert-butyldiphenylsilyl (TBDPS) group can be introduced via silyl chloride reagents in the presence of imidazole or other bases. Evidence from analogous syntheses (e.g., tert-butyldimethylsilyl ethers) suggests using anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, with monitoring by TLC to track reaction progress . Post-synthesis, purification via flash column chromatography (hexane:ethyl acetate gradients) achieves >95% purity .

Q. What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Key methods include:

- 13C NMR : Peaks at δ ~70–75 ppm for the silyl-protected oxygen-bearing carbon and δ ~25–30 ppm for tert-butyl groups .

- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+Na]+ ion for C21H30O2Si).

- Polarimetry : If chiral centers are present, optical rotation data can confirm enantiomeric purity .

Chromatographic purity (HPLC or GC) is critical for verifying absence of residual starting materials or byproducts .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., during silylation).

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyldiphenylsilyl group influence its efficacy as a protecting group in multi-step syntheses?

The TBDPS group offers superior steric protection compared to smaller silyl groups (e.g., TMS or TBS), minimizing undesired side reactions (e.g., β-elimination or nucleophilic attack). Its stability under acidic and basic conditions enables selective deprotection in complex molecules. For instance, TBDPS ethers resist hydrolysis under mild fluoride ions (TBAF) but cleave efficiently under stronger conditions (e.g., HF-pyridine) . Comparative studies show TBDPS is preferable for long-term protection in nucleoside and carbohydrate syntheses .

Q. What strategies resolve contradictions in reported yields or stereochemical outcomes during its use in stereoselective reactions?

- Temperature control : Low-temperature reactions (−78°C to 0°C) mitigate racemization in chiral intermediates .

- Catalyst screening : Chiral auxiliaries or enzymes (e.g., lipases) can enhance enantioselectivity.

- In situ monitoring : Real-time NMR or IR spectroscopy identifies kinetic vs. thermodynamic product formation .

Q. How is this compound utilized in the synthesis of bioactive molecules, and what methodological challenges arise?

The TBDPS-protected alcohol serves as a key intermediate in antiviral nucleosides (e.g., hepatitis B inhibitors) and anticancer agents. Challenges include:

Q. What computational or experimental methods validate the conformational stability of TBDPS-protected intermediates?

- Density Functional Theory (DFT) : Models steric interactions between the silyl group and adjacent substituents.

- X-ray crystallography : Resolves 3D structures of crystalline intermediates, confirming regiochemistry .

- Dynamic NMR : Detects restricted rotation in bulky silyl ethers, correlating with steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.